trans-2-Hexenyl formate
Description
Contextualization within Green Leaf Volatiles (GLVs) Research
trans-2-Hexenyl formate (B1220265) is classified within a group of compounds known as Green Leaf Volatiles (GLVs). GLVs are volatile organic compounds comprised of C5 and C6 aldehydes, alcohols, and their esters, which are produced by nearly all green plants, particularly in response to tissue damage. mdpi.comnih.gov The release of these compounds is responsible for the characteristic "green odor" associated with freshly cut grass or leaves. mdpi.com
The biosynthesis of GLVs originates from the oxylipin pathway, which starts with polyunsaturated fatty acids like linolenic and linoleic acid found in plant cell membranes. nih.govnih.gov When plant tissue is mechanically damaged, by herbivory or other stresses, these fatty acids are cleaved. mdpi.commdpi.com A key enzyme, lipoxygenase (LOX), oxygenates these fatty acids to produce hydroperoxides. nih.govuky.edu Subsequently, the enzyme hydroperoxide lyase (HPL) rapidly cleaves these hydroperoxides to form C6 aldehydes. nih.govnih.gov
The primary aldehyde formed from α-linolenic acid is cis-3-hexenal. nih.govresearchgate.net This compound is often unstable and can be isomerized, either spontaneously or enzymatically, into the more stable trans-2-hexenal (B146799). uky.eduresearchgate.net These aldehydes are the foundational molecules for a variety of other GLVs. They can be reduced by alcohol dehydrogenase to form the corresponding alcohols (e.g., trans-2-hexenol) or esterified to create various esters, such as acetates and formates. nih.govoup.com trans-2-Hexenyl formate is one such ester, derived from the reaction of trans-2-hexenol with a formate donor. While research has heavily focused on GLV aldehydes and acetates, the study of formate esters like this compound represents a more specialized area of investigation.
Significance in Plant Volatile Organic Compound (VOC) Studies
Plant Volatile Organic Compounds (VOCs) are crucial chemical messengers that mediate interactions between plants and their environment, including insects, microbes, and neighboring plants. mdpi.comnih.gov GLVs, including esters like this compound, are a significant component of the plant VOC profile, especially under conditions of biotic or abiotic stress. mdpi.commdpi.com The release of these compounds serves as a rapid defense mechanism. nih.gov
The significance of GLVs in plant VOC studies lies in their diverse ecological roles:
Direct Defense: Many GLVs, particularly C6 aldehydes like trans-2-hexenal, exhibit direct antimicrobial and antifungal properties, inhibiting the growth of pathogens on plant tissues. nih.govresearchgate.net They can also act as feeding deterrents to herbivores. chinbullbotany.comchinbullbotany.com
Indirect Defense: Plants emit GLVs to attract natural enemies of the herbivores attacking them, such as parasitic wasps or predatory mites. mdpi.com This "cry for help" is a well-documented form of indirect defense.
Plant-to-Plant Communication: VOCs released by a damaged plant can be detected by neighboring plants, which then prime their own defense systems in preparation for a potential threat. mdpi.comchinbullbotany.com GLVs have been shown to induce the production of defense-related hormones like jasmonic acid in undamaged neighboring plants. mdpi.comnih.gov
While research on trans-2-hexenyl acetate (B1210297) has shown it can enhance the effectiveness of insect pheromone traps nih.gov, the specific roles of this compound are less characterized. However, its structural similarity to other bioactive GLV esters suggests it likely contributes to the complex blend of signals that plants use to defend themselves and communicate. The precise composition of the GLV blend, including different ester forms, can convey specific information about the nature of the plant damage or the identity of the herbivore. oup.com
Overview of Academic Research Trajectories for Formate Esters
Academic research into formate esters spans several distinct fields, from chemical synthesis to agricultural science and neurotoxicology. One significant trajectory involves their investigation as potential pesticides and fumigants. researchgate.netnih.gov Studies have explored the use of simple formate esters, like ethyl formate, as postharvest fumigants for controlling pests on agricultural products such as table grapes. nih.gov This line of research is driven by the need for biodegradable alternatives to more persistent chemical pesticides. researchgate.net The insecticidal mode of action for some formate esters is believed to involve their hydrolysis into formic acid within the insect, which can lead to neuroexcitation and mitochondrial disruption. researchgate.net
A second, more recent, research trajectory focuses on the role of formate and its metabolism within plants themselves, particularly in response to stress. Research has identified that formate can accumulate in plants under specific abiotic stress conditions, such as aluminum toxicity or low pH. oup.com To cope with this, plants possess an enzyme called formate dehydrogenase (FDH), which is localized in the mitochondria and detoxifies formate. oup.com Studies have shown that over-expression of the gene for FDH can confer enhanced tolerance to these stresses in transgenic plants. oup.com This research suggests that the regulation of formate levels is an important aspect of plant stress response. The formation of formate esters like this compound could potentially be a mechanism for plants to sequester or modify formate, linking the study of GLVs with metabolic stress responses.
Finally, another area of research has focused on developing efficient and environmentally friendly methods for synthesizing formate esters, using techniques like enzyme-mediated esterification with immobilized lipases or gold-catalyzed oxidative coupling. mdpi.commdpi.com These studies aim to improve the production of formate esters for use as flavorings, solvents, or agricultural chemicals.
Structure
3D Structure
Properties
CAS No. |
53398-78-0 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
[(E)-hex-2-enyl] formate |
InChI |
InChI=1S/C7H12O2/c1-2-3-4-5-6-9-7-8/h4-5,7H,2-3,6H2,1H3/b5-4+ |
InChI Key |
SLWYMCAVYPZTRN-UHFFFAOYSA-N |
SMILES |
CCCC=CCOC=O |
Canonical SMILES |
CCCC=CCOC=O |
Origin of Product |
United States |
Nomenclature and Stereochemical Considerations in Scientific Discourse
IUPAC Naming Conventions and Isomeric Forms
According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for trans-2-Hexenyl formate (B1220265) is (E)-2-Hexenyl formate . The "(E)" designation comes from the German entgegen (opposite) and specifies the stereochemistry of the double bond between the second and third carbon atoms, where the highest priority substituents on each carbon are on opposite sides. Its molecular formula is C7H12O2. researchgate.net
This compound is part of a group of isomers, with the primary distinction arising from the geometry of the double bond. The other key stereoisomer is (Z)-2-Hexenyl formate, where "(Z)" is from the German zusammen (together), indicating the higher priority groups are on the same side of the double bond. rsc.org Both the (E) and (Z) isomers are structurally distinct molecules with potentially different physical properties and biological activities.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C7H12O2 | researchgate.netsemanticscholar.org |
| Molecular Weight | 128.17 g/mol | researchgate.netsemanticscholar.org |
| CAS Number | 53398-78-0 | semanticscholar.org |
| Appearance | Colorless clear liquid | thegoodscentscompany.com |
| Boiling Point | 164.4°C at 760mmHg | semanticscholar.org |
| Flash Point | 55.9°C | semanticscholar.org |
| Density | 0.906 g/cm³ | semanticscholar.org |
Distinctions within Hexenyl Esters and Formates
The term "hexenyl ester" encompasses a broad category of compounds. The specific identity of a molecule is determined by two main features: the position and stereochemistry of the carbon-carbon double bond in the hexenyl group, and the nature of the carboxylate group.
Positional Isomerism : The location of the double bond is a key differentiator. For instance, trans-2-Hexenyl formate is a positional isomer of compounds like cis-3-Hexenyl formate. In the former, the double bond is between carbons 2 and 3, while in the latter, it is between carbons 3 and 4. figshare.com This seemingly small structural change can lead to significant differences in aroma profiles and biological functions.
Ester Functional Group : The ester group itself defines the family of the compound. This compound is a formate ester, meaning it is derived from formic acid. It is distinct from other hexenyl esters such as trans-2-Hexenyl acetate (B1210297), which is an acetate ester derived from acetic acid. femaflavor.org While both share the same trans-2-hexenol backbone, the difference in the acid moiety (formate vs. acetate) influences their chemical properties, including scent and reactivity. Trans-2-Hexenyl acetate, for example, is noted for its fruity, green apple smell, while this compound is described as having a slightly fruity, rum-like odor with a green finish. thegoodscentscompany.comfemaflavor.org
Stereospecificity in Biological and Synthetic Pathways
The specific stereochemistry of this compound is not arbitrary but is a direct consequence of stereospecific pathways, both in nature and in the laboratory.
In biological systems, particularly in plants, this compound is part of a class of molecules known as green leaf volatiles (GLVs). researchgate.netfigshare.com The biosynthesis of these C6 compounds is highly regulated and begins with polyunsaturated fatty acids like linolenic acid. researchgate.netfigshare.com The key steps are catalyzed by a sequence of enzymes, including lipoxygenase (LOX) and hydroperoxide lyase (HPL). uky.eduresearchgate.net This pathway initially produces (Z)-3-hexenal, which can then be enzymatically or spontaneously isomerized to the more stable (E)-2-hexenal (trans-2-hexenal). researchgate.netuky.edu This aldehyde is a crucial precursor. It can be reduced to form (E)-2-hexen-1-ol (trans-2-hexenol). The subsequent esterification of this alcohol with a formate donor would yield this compound. The stereochemistry of the final product is thus dictated by the isomerization step that stereoselectively produces the (E)-alkenal precursor. researchgate.net This entire process is often initiated in response to tissue damage, such as wounding in strawberry fruit, leading to the release of these characteristic volatile compounds. semanticscholar.orguky.edu
Synthetic routes to this compound also rely on stereospecificity. A common laboratory synthesis involves the esterification of trans-2-Hexenol with formic acid, often in the presence of an acid catalyst. figshare.com The stereochemistry of the final ester product is directly determined by the stereochemistry of the starting alcohol, making the synthesis stereospecific. The purity of the starting trans-2-Hexenol is therefore critical to achieving a high purity of the desired (E)-isomer in the final product.
Biosynthesis and Biogenesis of Trans 2 Hexenyl Formate in Biological Systems
Enzymatic Pathways in Plant Metabolism
The biosynthesis of trans-2-hexenyl formate (B1220265) is deeply rooted in the oxylipin pathway, a metabolic route that converts fatty acids into a wide array of biologically active compounds. This pathway is a cornerstone of plant defense and signaling, producing C6 volatiles as key byproducts.
The journey to trans-2-hexenyl formate begins with the lipoxygenase (LOX) pathway. This pathway utilizes C18 polyunsaturated fatty acids, primarily linolenic and linoleic acids, which are released from chloroplast membranes upon tissue disruption. The key enzyme, lipoxygenase (LOX), catalyzes the addition of molecular oxygen to these fatty acids. mdpi.com Specifically, 13-lipoxygenase acts on linolenic acid to produce 13-hydroperoxyoctadecatrienoic acid (13-HPOT), the primary precursor for most C6 GLVs. mdpi.com This oxygenation step is the crucial entry point for fatty acids into the volatile synthesis pathway. ebrary.net
Following the formation of 13-HPOT, the enzyme hydroperoxide lyase (HPL) plays a pivotal role. HPL, a member of the cytochrome P450 enzyme family, cleaves the 13-HPOT molecule. nih.gov This cleavage results in two smaller molecules: a 12-carbon oxo-acid (12-oxo-(Z)-9-dodecenoic acid) and a 6-carbon aldehyde, (Z)-3-hexenal. oup.com The production of this initial C6 aldehyde is a critical branching point in the pathway, directing the metabolic flow towards the synthesis of various GLVs. nih.gov
The initial product of HPL action, (Z)-3-hexenal, is often unstable and can be rapidly converted to its more stable isomer, (E)-2-hexenal, commonly known as trans-2-hexenal (B146799) or "leaf aldehyde". mdpi.com This isomerization can occur spontaneously or be facilitated by specific isomerase enzymes. mdpi.com
Subsequently, these C6 aldehydes are subject to further enzymatic modifications. Alcohol dehydrogenases (ADHs) catalyze the reduction of aldehydes to their corresponding alcohols. ebrary.netresearchgate.net In this step, trans-2-hexenal is reduced to trans-2-hexenol. researchgate.netnih.gov
The final step in the formation of this compound is the esterification of trans-2-hexenol. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). nih.govfrontiersin.org These enzymes facilitate the transfer of an acyl group from an acyl-coenzyme A (CoA) donor to the alcohol. While much of the research has focused on the formation of acetate (B1210297) esters (using acetyl-CoA), AATs can utilize other acyl-CoAs. nih.govfrontiersin.org For the synthesis of this compound, formyl-CoA would serve as the acyl donor, although the specific AATs with high affinity for formyl-CoA in this context are a subject of ongoing research.
Table 1: Key Enzymes in the Biosynthesis of this compound
| Enzyme | Abbreviation | Substrate(s) | Product(s) |
| Lipoxygenase | LOX | Linolenic Acid, O₂ | 13-Hydroperoxyoctadecatrienoic acid (13-HPOT) |
| Hydroperoxide Lyase | HPL | 13-HPOT | (Z)-3-Hexenal, 12-oxo-(Z)-9-dodecenoic acid |
| Hexenal Isomerase | - | (Z)-3-Hexenal | trans-2-Hexenal |
| Alcohol Dehydrogenase | ADH | trans-2-Hexenal | trans-2-Hexenol |
| Alcohol Acyltransferase | AAT | trans-2-Hexenol, Formyl-CoA | This compound, Coenzyme A |
Genotypic Variation in Biosynthetic Capacity within Plant Species
The capacity to produce C6 volatiles, including the precursors to this compound, varies significantly among different plant species and even between cultivars or ecotypes of the same species. mdpi.com This variation can be attributed to differences in the expression levels and activity of the key biosynthetic enzymes, particularly LOX and HPL.
For instance, studies comparing different ecotypes of Arabidopsis thaliana (Columbia and Landsberg erecta) have revealed significant differences in HPL gene expression. nih.gov The Columbia (Col) ecotype possesses a natural deletion in the HPL gene (CYP74B2), leading to undetectable HPL activity and substantially reduced C6 volatile production compared to the Landsberg erecta (Ler) ecotype. nih.gov Similarly, a study of 14 different Arabidopsis accessions identified the C24 accession as a poor accumulator of certain oxylipins due to lower HPL1 transcript abundance compared to the Col-0 accession. oup.comnih.gov
Research on various table grape (Vitis vinifera) cultivars also highlights this genetic diversity. Cultivars such as ‘Xiangfei’ and ‘Tamina’ show high levels of total C6 volatiles, which correlates with high expression of the VvLOXA gene during berry maturation. nih.gov In contrast, the ‘Christmas Rose’ cultivar exhibits the lowest content of these compounds. nih.gov A survey of different potential plant sources for HPL activity for the industrial production of trans-2-hexenal found that common bean leaves yielded high levels, while various pepper and cucumber varieties also showed activity, demonstrating the wide range of biosynthetic capacity across the plant kingdom. researchgate.net These genotypic differences underscore the complex genetic regulation of the GLV pathway and its evolutionary diversification. frontiersin.org
Table 2: Comparison of C6 Volatile Production/Enzyme Activity in Different Plant Genotypes
| Species | Genotype/Cultivar | Key Finding | Reference |
| Arabidopsis thaliana | Columbia (Col) vs. Landsberg erecta (Ler) | Col ecotype has a non-functional HPL gene, leading to significantly lower C6 volatile production than Ler. | nih.gov |
| Arabidopsis thaliana | C24 vs. Col-0 | C24 accession is a poor accumulator of oxylipins due to lower HPL1 gene expression. | oup.comnih.gov |
| Vitis vinifera (Grape) | 'Xiangfei' vs. 'Christmas Rose' | 'Xiangfei' produces the highest concentration of total C6 volatiles, while 'Christmas Rose' produces the least. | nih.gov |
| Various | Common Bean, Bell Pepper, Cucumber | Common bean leaves showed high productivity of trans-2-hexenal (up to 35 mg/kg of fresh leaves). | researchgate.net |
Environmental and Biotic Stress Induction of Biosynthesis
The biosynthesis of this compound and its precursors is predominantly a stress-induced process. The pathway is rapidly activated in response to both physical damage (biotic stress) and environmental challenges (abiotic stress).
Mechanical wounding, such as from herbivore feeding or cutting, is the most potent inducer. mpg.demdpi.com The disruption of cell membranes provides the initial substrate release that triggers the LOX pathway. oup.com This rapid response is considered a key part of a plant's direct and indirect defense mechanisms. The released GLVs can have antimicrobial properties and can also act as airborne signals to attract predators of the attacking herbivores. researchgate.net
Abiotic stresses also significantly influence GLV production. Studies on maize have shown that while drought and cold may not affect the initial capacity to produce (Z)-3-hexenal, heat stress can reduce the capacity and alter the ratio of C6 aldehyde isomers. sciforum.net Conversely, increased light exposure can lead to a significant increase in the capacity to produce GLVs. sciforum.net The interplay between different stresses, such as combined drought and pathogen attack, can create complex scenarios where the plant's physiological response and volatile production are altered in ways that differ from the response to a single stressor. nih.govmdpi.com This stress-inducible nature highlights the role of C6 volatiles as critical components of plant adaptation and survival in a changing environment.
Environmental and Atmospheric Chemistry of Trans 2 Hexenyl Formate
Gas-Phase Reactions and Degradation Kinetics
The primary gas-phase degradation pathways for trans-2-hexenyl formate (B1220265) are initiated by reactions with ozone (O₃), hydroxyl radicals (OH), nitrate (B79036) radicals (NO₃), and chlorine atoms (Cl).
The reaction of trans-2-hexenyl formate with ozone is expected to proceed via the Criegee mechanism, a well-established pathway for the ozonolysis of alkenes. byjus.comresearchgate.net This process begins with the electrophilic addition of ozone to the C=C double bond, forming an unstable primary ozonide (a 1,2,3-trioxolane). byjus.commasterorganicchemistry.com This intermediate rapidly decomposes into two sets of carbonyl compounds and Criegee intermediates (carbonyl oxides). researchgate.netacs.org
For this compound, the cleavage of the primary ozonide is predicted to yield two pairs of intermediates:
Pathway A: Butanal and a formate-containing Criegee intermediate (formyloxy)methylcarbonyl oxide.
Pathway B: Glyoxal and a Criegee intermediate, butanal oxide. acs.org
These highly reactive Criegee intermediates can undergo several subsequent reactions. They can be collisionally stabilized and then react with other atmospheric species like water vapor or nitrogen dioxide. Alternatively, they can recombine with the initially formed carbonyl compound to create a more stable secondary ozonide (a 1,2,4-trioxolane). researchgate.netacs.org Theoretical studies on the related compound trans-2-hexenal (B146799) show that the formation of a secondary ozonide is a principal product channel, accounting for a significant portion of the initial reactants. acs.orgnih.gov
Kinetic studies on analogous compounds provide insight into the reaction rate of this compound with ozone. For instance, the measured rate constant for the ozonolysis of cis-3-hexenyl formate was determined to be (4.06 ± 0.66) x 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹.
Hydroxyl (OH) Radical: During the daytime, the reaction with the hydroxyl radical is a dominant atmospheric loss process for unsaturated BVOCs. nih.gov The OH radical primarily adds to the carbon-carbon double bond of this compound. This addition is the major reaction pathway, leading to the formation of a hydroxyl-substituted alkyl radical, which then rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂).
Kinetic data for structurally similar compounds can be used to estimate the reactivity of this compound. A study on a series of cis-3-hexenyl esters reported a reaction rate coefficient for cis-3-hexenyl formate with OH radicals of (4.13 ± 0.45) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. acs.org For trans-2-hexenyl acetate (B1210297), a rate coefficient with OH radicals has also been investigated. acs.orgresearchgate.net
Chlorine (Cl) Atom: In coastal or marine environments, where concentrations of chlorine atoms can be significant, the reaction with Cl can be a competitive degradation pathway. nih.govnih.gov Similar to the OH radical, the reaction is initiated by the addition of the Cl atom to the C=C double bond. Studies on trans-2-hexenal have determined an average reaction rate constant with Cl atoms of (3.17 ± 0.72) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. nih.govacs.org The identified products from this reaction include butanal, carbon monoxide (CO), and hydrochloric acid (HCl), with formic acid observed as a secondary product. nih.govacs.org
Nitrate (NO₃) Radical: During nighttime, in the absence of sunlight, the nitrate radical becomes a significant atmospheric oxidant. nih.gov The reaction of NO₃ with alkenes typically proceeds through addition to the double bond, forming a nitrooxy-alkyl radical. This radical then reacts with O₂ to form a nitrooxy-peroxy radical, which can undergo further reactions. For some alkenes, this pathway can lead to the formation of oxiranes and nitrogen dioxide (NO₂). unimelb.edu.au While specific data for this compound is scarce, the reaction with NO₃ is expected to be an important nocturnal loss process. Studies on other biogenic hydrocarbons show that NO₃ oxidation can be a significant source of secondary organic aerosol. nih.gov
Table 1: Gas-Phase Reaction Rate Coefficients for this compound and Related Compounds
| Reactant | Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference Compound |
|---|---|---|---|
| cis-3-Hexenyl formate | O₃ | (4.06 ± 0.66) x 10⁻¹⁷ | Direct Measurement |
| cis-3-Hexenyl formate | OH | (4.13 ± 0.45) x 10⁻¹¹ | Direct Measurement acs.org |
| trans-2-Hexenal | Cl | (3.17 ± 0.72) x 10⁻¹⁰ | Analogue Compound nih.govacs.org |
| trans-2-Hexenal | O₃ | (1.52 ± 0.19) x 10⁻¹⁸ | Analogue Compound nih.gov |
Atmospheric Lifetimes and Removal Pathways
The atmospheric lifetime of a compound is the average time it remains in the atmosphere before being removed. It is inversely proportional to the sum of the first-order loss rates for all removal processes. For this compound, the lifetime (τ) against a specific oxidant (X) can be estimated using the equation:
τ = 1 / (kₓ[X])
where kₓ is the reaction rate coefficient and [X] is the average atmospheric concentration of the oxidant.
Based on the kinetic data from analogous compounds, the dominant removal pathway for this compound is expected to be its reaction with the OH radical during the day and the NO₃ radical at night.
Reaction with OH: Using the rate coefficient for cis-3-hexenyl formate and a typical global average OH concentration of 1 x 10⁶ molecules cm⁻³, the lifetime would be very short, on the order of hours. This indicates that this compound is rapidly removed from the atmosphere during the daytime.
Reaction with O₃: With a typical ozone concentration of 7 x 10¹¹ molecules cm⁻³, the lifetime with respect to ozonolysis would be a few days.
Reaction with Cl: In marine areas with elevated Cl atom concentrations (e.g., 1 x 10⁵ atoms cm⁻³), the lifetime of the related compound trans-2-hexenal was estimated to be around 9 hours, suggesting this can be a significant removal pathway in specific environments. nih.govacs.org
These short lifetimes imply that this compound is unlikely to be transported over long distances and will primarily impact local and regional atmospheric chemistry.
Table 2: Estimated Atmospheric Lifetimes for this compound and Analogues
| Compound | Removal Pathway | Assumed Oxidant Concentration (molecules cm⁻³) | Estimated Lifetime |
|---|---|---|---|
| cis-3-Hexenyl formate | vs. OH | 1 x 10⁶ | ~7 hours |
| cis-3-Hexenyl formate | vs. O₃ | 7 x 10¹¹ | ~9 days |
| trans-2-Hexenal | vs. Cl | 1 x 10⁵ (Coastal) | ~9 hours nih.govacs.org |
| trans-2-Hexenal | vs. O₃ | 7 x 10¹¹ | ~1.3 days nih.gov |
Contributions to Secondary Organic Aerosol (SOA) Formation
Secondary organic aerosols are formed in the atmosphere when the oxidation products of volatile organic compounds have low enough vapor pressures to partition into the particle phase. wikipedia.org The oxidation of this compound by the mechanisms described above produces a variety of oxygenated compounds, such as aldehydes, acids, and organic nitrates. These products are generally less volatile than the parent compound.
The formation of multifunctional compounds (containing, for example, hydroxyl, carbonyl, and nitrate or formate groups) through the degradation of this compound can significantly lower vapor pressure, promoting partitioning to the aerosol phase and contributing to SOA mass. researchgate.netcopernicus.org
Experimental studies on related compounds have demonstrated their potential to form SOA.
The reaction of trans-2-hexenal with chlorine atoms has been observed to produce SOA, with measured yields reaching up to 38% under high particle mass concentrations. acs.org
The oxidation of various biogenic compounds, including aldehydes and esters, is a known pathway for SOA formation, and this process can be enhanced by factors such as the presence of acidic seed aerosols. researchgate.net
Given its molecular structure and the nature of its atmospheric degradation products, it is highly probable that this compound contributes to the formation and growth of secondary organic aerosol, particularly in regions with significant biogenic emissions. wikipedia.orgresearchgate.net
Ecological Roles and Biological Interactions of this compound
Extensive research into the ecological roles of C6 volatile compounds, commonly known as green leaf volatiles (GLVs), has primarily focused on aldehydes, alcohols, and acetates, such as trans-2-hexenal, (Z)-3-hexenol, and cis-3-hexenyl acetate. These compounds are well-documented for their roles in plant defense, inter-plant communication, and interactions with insects and microbes.
However, based on available scientific literature, there is a significant lack of specific research into the distinct ecological and biological functions of This compound corresponding to the detailed outline provided. While it belongs to the broader class of GLVs, its specific activities in plant-mediated chemical communication, interactions with herbivores and pests, and its role in fungal and microbial interactions have not been a focus of published studies. The existing information predominantly pertains to its use as a flavoring and fragrance agent.
Therefore, it is not possible to provide a scientifically accurate, evidence-based article on this compound that adheres to the specific sections and subsections requested. The scientific community has largely concentrated its efforts on other related GLV compounds to understand the mechanisms outlined.
Ecological Roles and Biological Interactions of Trans 2 Hexenyl Formate
Fungal and Microbial Interactions
Antifungal Activities against Plant Pathogens (e.g., Botrytis cinerea)
While direct research on the antifungal properties of trans-2-hexenyl formate (B1220265) is limited, studies on structurally related C6 volatile compounds, such as aldehydes and other esters, provide significant insights into its potential role in plant defense against pathogens. The gray mold fungus, Botrytis cinerea, is a necrotrophic pathogen that affects a wide range of plants, causing significant pre- and post-harvest losses. researchgate.net Certain plant-emitted volatiles have demonstrated considerable efficacy in inhibiting the growth of this pathogen.
One closely related compound, (E)-2-hexenal, has shown potent antifungal effects against Botrytis cinerea. Research has indicated that (E)-2-hexenal can dose-dependently inhibit the mycelial growth of the fungus. wikipedia.org It has been observed to cause distortion of the mycelia and loss of cytoplasm, thereby altering the hyphal morphology. wikipedia.org The mechanism of action involves disruption of the cell wall and membrane integrity. Specifically, trans-2-hexenal (B146799) has been reported to achieve 100% growth inhibition of B. cinerea at a concentration of 100 mM after 24 hours of treatment, where it severely damages the fungal membranes and cell walls. mdpi.com This fungicidal activity is attributed to the ability of these volatile compounds to interfere with critical cellular processes. For instance, (E)-2-hexenal fumigation has been found to influence the expression of genes related to ergosterol (B1671047) biosynthesis, a vital component of fungal cell membranes. wikipedia.org
The antifungal efficacy of various green leaf volatiles (GLVs) against plant pathogens has been a subject of study. The data below, derived from research on related compounds, illustrates the potential antifungal capacity of this class of volatiles.
| Compound | Target Pathogen | Observed Effect |
| (E)-2-Hexenal | Botrytis cinerea | 100% growth inhibition at 100 mM after 24h. mdpi.com |
| (E)-2-Hexenal | Aspergillus flavus | Complete growth inhibition. nih.gov |
| cis-3-Hexenyl acetate (B1210297) | Venturia inaequalis | Significant dose-dependent growth inhibition. |
This table presents data on compounds structurally related to trans-2-Hexenyl formate to illustrate the antifungal potential of C6 volatiles.
Influence on Microbial Community Structure
Volatile organic compounds (VOCs) released by plants play a crucial role in shaping the microbial communities on and around them, in both the phyllosphere (leaf surface) and the rhizosphere (soil around the roots). While specific studies on the influence of this compound are scarce, the broader class of green leaf volatiles (GLVs) is known to have significant effects on microbial community structure.
Plant-emitted volatiles can act as antimicrobial agents or as carbon sources, thereby selectively promoting or inhibiting the growth of different microbial species. nih.gov This can lead to shifts in the composition and diversity of the microbial community. For example, some VOCs produced by citrus plants have been shown to have inhibitory effects on the growth of certain bacteria and yeasts, which can alter the microbial diversity in the phyllosphere. frontiersin.org In the soil, herbivory-induced GLVs can trigger systemic defense signaling in neighboring plants, leading to changes in root exudates and the subsequent accumulation of beneficial soil bacteria in the rhizosphere. researchgate.net
The interactions are complex, as the microbes themselves can also produce VOCs that influence plant growth and the surrounding microbial populations. The table below summarizes the general influence of plant-emitted volatiles on microbial communities.
| Volatile Class | Ecosystem | Influence on Microbial Community |
| Green Leaf Volatiles (GLVs) | Rhizosphere | Can promote the accumulation of beneficial soil bacteria. researchgate.net |
| Terpenoids, Aldehydes | Phyllosphere | Can exhibit antibacterial activities, affecting microbial colonization. frontiersin.org |
| General Plant VOCs | Phyllosphere | Can serve as antimicrobial agents or carbon sources, shaping community structure. nih.gov |
This table illustrates the general effects of plant volatile classes, including the class to which this compound belongs, on microbial communities.
Occurrence and Accumulation in Plant Tissues (e.g., Trichomes)
The biosynthesis and storage of volatile compounds like this compound are often localized to specific plant tissues. Glandular trichomes, which are hair-like appendages on the plant epidermis, are well-known as biochemical factories for the production and secretion of a diverse array of specialized metabolites, including VOCs. nih.gov
In many plant species, including tomato (Solanum lycopersicum), glandular trichomes are responsible for synthesizing and storing compounds such as terpenes, flavonoids, and acyl sugars. nih.gov These compounds play a role in defending the plant against herbivores and pathogens. The biosynthesis of C6 green leaf volatiles, a class that includes hexenyl esters, is initiated upon tissue damage through the lipoxygenase (LOX) pathway. nih.gov This pathway begins with the cleavage of fatty acids to produce aldehydes like (Z)-3-hexenal, which are then converted to alcohols (e.g., (Z)-3-hexenol) and subsequently to various esters, such as (Z)-3-hexenyl acetate. nih.gov While the biosynthesis of hexenyl acetate is well-documented, the specific enzymes and pathways leading to the formation of this compound are not as extensively studied.
Although direct evidence for the accumulation of this compound specifically within trichomes is not widely documented, the presence of other hexenyl esters and related volatiles in these structures in various plant species suggests that trichomes are a likely site of its synthesis and storage.
| Plant Species | Trichome Type | Volatile Compounds Produced/Stored |
| Solanum lycopersicum (Tomato) | Glandular (Type VI) | Monoterpenes, Sesquiterpenes. zhaolab.org |
| Nicotiana tabacum (Tobacco) | Glandular | Diterpenoids, Sugar esters. |
| Artemisia annua | Glandular | Artemisinin (a sesquiterpene lactone). |
| Tulbaghia violacea | Not specified | (Z)-3-Hexenyl acetate, (Z)-3-Hexenyl-α-methylbutyrate. nih.gov |
This table provides examples of volatile compounds stored in the trichomes of different plant species, highlighting the role of these structures in secondary metabolite accumulation.
Advanced Analytical Methodologies for Trans 2 Hexenyl Formate in Research
Chromatographic Separation Techniques (e.g., Gas Chromatography-Mass Spectrometry for volatile analysis)
Gas Chromatography-Mass Spectrometry (GC-MS) stands as the cornerstone for the analysis of volatile compounds such as trans-2-Hexenyl formate (B1220265). This technique combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. frontiersin.org The high volatility of trans-2-Hexenyl formate makes it an ideal candidate for GC-based separation.
The selection of the GC column's stationary phase is critical for achieving adequate separation from other volatile compounds in a sample. Columns are typically chosen based on polarity. tuwien.at
Non-polar columns: Columns such as those with a 100% dimethylpolysiloxane or 5%-phenyl/95%-methylpolysiloxane stationary phase (e.g., DB-1, DB-5, HP-5MS) are commonly used. Separation on these columns is primarily based on the boiling points of the analytes. tuwien.at
Polar columns: For more complex mixtures, polar columns with stationary phases like polyethylene (B3416737) glycol (e.g., WAX columns) can provide alternative selectivity based on dipole-dipole interactions, which can be beneficial for separating esters from compounds of similar boiling points but different polarity. mdpi.comsemanticscholar.org
To standardize retention data across different laboratories and conditions, the Kovats Retention Index (RI) system is often employed. The RI relates the retention time of an analyte to the retention times of a series of n-alkane standards. researchgate.net The retention index is a substance-specific parameter that depends on the stationary phase and temperature conditions. researchgate.netnih.gov For (E)-2-Hexenyl formate, a specific retention index has been determined on a non-polar stationary phase. pherobase.com
Table 1: Kovats Retention Index for (E)-2-Hexenyl formate
| Stationary Phase | Column Type | Temperature (°C) | Retention Index (I) | Reference |
| SE-30 | Packed | 150 | 904 | pherobase.com |
Typical GC-MS instrument parameters for the analysis of volatile esters involve a temperature-programmed oven to ensure the elution of a wide range of compounds. The analysis often begins at a low initial temperature (e.g., 40-50°C) which is gradually increased to a final temperature of 230-250°C. frontiersin.orgmdpi.com The mass spectrometer is typically operated in Electron Ionization (EI) mode at 70 eV, which provides reproducible fragmentation patterns for compound identification by comparison with spectral libraries like the National Institute of Standards and Technology (NIST) library. frontiersin.orgmdpi.com
Spectrometric Characterization (e.g., LC/MS/MS for related adducts)
While GC-MS is the primary tool for volatile compounds, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be explored for the analysis of related, less volatile compounds or for specific applications where derivatization is employed. researchgate.netdrugtargetreview.com Direct analysis of this compound by LC-MS is challenging due to its high volatility, which is not compatible with typical LC systems. nih.gov
However, spectrometric characterization can be discussed hypothetically for its adducts or derivatives. Soft ionization techniques are essential for preserving the molecular ion.
Ionization Techniques: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common interfaces for LC-MS. drugtargetreview.comnih.gov For a small ester like this compound, ESI would likely lead to the formation of protonated molecules ([M+H]⁺) or adducts with cations present in the mobile phase, such as sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺). nih.gov
Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment (also known as Collision-Induced Dissociation, CID), a specific precursor ion (e.g., the [M+H]⁺ ion of the analyte) is selected and fragmented. The resulting product ions provide structural information. For an ester adduct, fragmentation would likely involve the neutral loss of the formic acid or hexenol moiety, providing confirmation of the compound's structure. ddtjournal.com
Derivatization: To enhance LC-MS/MS sensitivity and chromatographic retention, chemical derivatization can be employed. This involves reacting the analyte with a reagent to add a functional group that is more easily ionized or has a permanent charge. researchgate.netspectroscopyonline.comnih.gov While not commonly reported for simple formate esters, this remains a viable strategy for targeted research applications requiring ultra-high sensitivity.
Table 2: Potential Ion Adducts of this compound in Mass Spectrometry
| Adduct Type | Ionization Mode | Precursor Ion (m/z) | Notes |
| Protonated Molecule | ESI (+) | [C₇H₁₂O₂ + H]⁺ = 129.09 | Formed in acidic mobile phases. |
| Sodium Adduct | ESI (+) | [C₇H₁₂O₂ + Na]⁺ = 151.07 | Common adduct from glassware or solvent impurities. |
| Ammonium Adduct | ESI (+) | [C₇H₁₂O₂ + NH₄]⁺ = 146.12 | Formed when ammonium salts are used as mobile phase additives. |
Quantitative Analysis Techniques in Biological and Environmental Matrices
Quantitative analysis of this compound requires efficient extraction from the sample matrix followed by sensitive detection, typically using GC-MS. The choice of extraction method depends on the nature of the matrix.
Biological and Food Matrices (e.g., Fruits, Beverages)
In food and beverage analysis, the goal is to isolate volatile aroma compounds from a complex matrix of sugars, acids, and water. Headspace-based techniques are preferred as they are solvent-free and minimize sample preparation. shimadzu.comresearchgate.net
Static Headspace (SHS): In this method, a sample is placed in a sealed vial and heated, allowing volatile compounds to partition into the gas phase (headspace) above the sample. innovatechlabs.com A portion of this headspace is then injected into the GC-MS. This technique is robust and suitable for routine analysis of flavor compounds in beverages. ijabe.orgmdpi.com
Solid-Phase Microextraction (SPME): HS-SPME is a highly sensitive technique where a fused-silica fiber coated with a sorbent material is exposed to the headspace of a sample. scielo.org.pe Volatile analytes adsorb onto the fiber and are subsequently desorbed thermally in the hot GC injector. nih.gov Fibers with mixed-phase coatings, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), are often effective for a broad range of volatile compounds, including esters. nih.gov
For accurate quantification, an internal standard is added to the sample before extraction to correct for variations in matrix effects and extraction efficiency. ijabe.org
Table 3: Sample Preparation Techniques for this compound in Biological Matrices
| Technique | Principle | Common Application | Advantages |
| Static Headspace (SHS)-GC-MS | Equilibrium partitioning of volatiles between sample and gas phase in a sealed vial. | Routine quality control of beverages and liquid foods. ijabe.org | Simple, automated, requires minimal sample preparation. innovatechlabs.com |
| Solid-Phase Microextraction (SPME)-GC-MS | Adsorption of volatiles onto a coated fiber from the headspace, followed by thermal desorption. | Research on fruit aroma profiles, detection of trace flavor components. mdpi.complos.org | High sensitivity, solvent-free, combines extraction and concentration. scielo.org.pe |
Environmental Matrices (e.g., Air)
Monitoring fragrance compounds in indoor or outdoor air is important for assessing air quality. The primary method involves active sampling to concentrate trace levels of analytes from large volumes of air.
Sorbent Tube Sampling with Thermal Desorption (TD): A known volume of air is pumped through a tube packed with an adsorbent material, such as Tenax® TA. nih.govgrupobiomaster.com Volatile organic compounds, including esters like this compound, are trapped on the sorbent. The tube is then placed in a thermal desorber, which heats the tube and sweeps the desorbed analytes with an inert gas directly into the GC-MS for analysis. sisweb.com This methodology is highly effective for determining the time-weighted average concentrations of fragrance chemicals in indoor environments. cnr.it
Table 4: Sample Preparation Technique for this compound in Environmental Matrices
| Technique | Principle | Common Application | Advantages |
| Thermal Desorption (TD)-GC-MS | Active sampling by drawing air through a sorbent tube, followed by thermal release of trapped analytes. | Monitoring of volatile organic compounds (VOCs) and fragrance allergens in indoor air. nih.govcnr.it | High concentration factor, suitable for trace-level analysis, automated. sisweb.com |
Future Research Directions and Academic Perspectives
Elucidation of Complex Biological Regulatory Networks Underlying Formate (B1220265) Ester Production
Future research must prioritize a deeper understanding of the biosynthetic pathways and regulatory networks that govern the production of trans-2-Hexenyl formate in plants and potentially in insects. While specific details for this compound are scarce, a general framework can be inferred from studies on other plant volatiles.
The biosynthesis likely originates from the lipoxygenase (LOX) pathway, which is responsible for the formation of various C6 volatile compounds, often referred to as green leaf volatiles (GLVs). This pathway is typically initiated in response to biotic or abiotic stress, leading to the production of alcohols like trans-2-Hexenol, the likely precursor to this compound. The final esterification step, catalyzed by an acyltransferase, is a critical and currently uncharacterized reaction for this specific formate ester.
A significant knowledge gap exists regarding the transcriptional regulation of formate ester production. Future studies should aim to identify the transcription factors that are activated in response to stimuli such as herbivory or pathogen attack, and how these factors regulate the expression of genes involved in the LOX pathway and subsequent esterification. Advanced molecular techniques, including transcriptomics and proteomics, will be instrumental in identifying the specific enzymes and regulatory proteins involved. Furthermore, investigating the role of epigenetic modifications, such as DNA methylation and histone modifications, could reveal another layer of regulatory complexity in the production of this compound.
| Research Area | Key Objectives | Potential Methodologies |
| Biosynthetic Pathway Identification | - Identify the specific enzymes responsible for the conversion of precursors to this compound. - Characterize the substrate specificity and kinetics of these enzymes. | - Gene silencing and overexpression studies. - In vitro enzyme assays with putative substrates. - Isotopic labeling studies to trace metabolic flux. |
| Regulatory Network Mapping | - Identify transcription factors that regulate the expression of biosynthetic genes. - Elucidate the signaling cascades that trigger the production of this compound. | - Yeast one-hybrid and ChIP-seq to identify protein-DNA interactions. - Analysis of promoter regions of biosynthetic genes. - Hormone profiling to link signaling molecules to gene expression. |
| Epigenetic Regulation | - Investigate the role of DNA methylation and histone modifications in controlling gene expression. | - Bisulfite sequencing to map DNA methylation patterns. - Chromatin immunoprecipitation (ChIP) with antibodies against modified histones. |
Development of Novel Biocatalytic Systems for Sustainable Synthesis
The chemical synthesis of flavor and fragrance compounds often involves harsh conditions and the use of hazardous materials. Biocatalysis, utilizing enzymes or whole-cell systems, offers a more sustainable and environmentally friendly alternative. Future research should focus on developing novel biocatalytic systems for the efficient synthesis of this compound.
Lipases are a promising class of enzymes for ester synthesis due to their broad substrate specificity and stability in organic solvents. Research has already demonstrated the successful use of immobilized lipases for the production of other formate esters. A key area of future investigation will be the screening and engineering of lipases with high activity and selectivity towards trans-2-Hexenol and a suitable formate donor.
Whole-cell biocatalysis presents another attractive approach, where microbial cells are engineered to produce the target compound. This can involve the heterologous expression of the entire biosynthetic pathway for this compound in a microbial host such as Escherichia coli or Saccharomyces cerevisiae. This approach offers the potential for de novo synthesis from simple and inexpensive starting materials.
| Biocatalytic Approach | Advantages | Future Research Directions |
| Immobilized Lipases | - High stability and reusability. - Simplified product purification. | - Screening for lipases with high specificity for trans-2-Hexenol. - Enzyme immobilization on novel support materials. - Optimization of reaction conditions (e.g., solvent, temperature, substrate ratio). |
| Whole-Cell Biocatalysis | - Potential for de novo synthesis from simple sugars. - Cofactor regeneration is handled by the cell. | - Identification and cloning of the complete biosynthetic pathway. - Metabolic engineering of the host organism to improve precursor supply and reduce byproduct formation. - Development of efficient product recovery methods from the fermentation broth. |
Advanced Atmospheric Modeling and Environmental Impact Assessment
As a volatile organic compound, this compound is released into the atmosphere where it can participate in chemical reactions that influence air quality and climate. Future research is needed to accurately model its atmospheric fate and assess its environmental impact.
The presence of a double bond in the molecule makes it susceptible to reaction with atmospheric oxidants such as hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃). These reactions can lead to the formation of secondary organic aerosols (SOA), which have significant effects on climate and human health. Recent studies on the ozonolysis of cis-3-hexenyl esters provide a foundation for understanding the atmospheric chemistry of related compounds. Theoretical and experimental studies are needed to determine the reaction rate constants for this compound with key atmospheric oxidants.
Advanced atmospheric models can then incorporate this kinetic data to predict the atmospheric lifetime of this compound and its contribution to SOA formation under various environmental conditions. These models should also consider the influence of anthropogenic pollutants, which can alter the chemical pathways and yields of SOA.
| Research Focus | Key Parameters to Determine | Modeling Approach |
| Atmospheric Chemistry | - Rate constants for reactions with OH, O₃, and NO₃. - Identification and quantification of reaction products. - SOA formation potential. | - Smog chamber experiments. - Quantum chemical calculations to elucidate reaction mechanisms. |
| Environmental Impact | - Atmospheric lifetime. - Contribution to photochemical ozone creation. - Deposition rates and partitioning in different environmental compartments. | - Chemical transport models (CTMs). - Multimedia environmental fate models. |
Applications in Ecologically Engineered Systems for Crop Protection and Signaling
The role of plant volatiles as signaling molecules in ecological interactions is a rapidly growing field of research. This compound, as a likely component of the green leaf volatile blend, has significant potential for application in ecologically engineered systems for crop protection.
Herbivore-induced plant volatiles (HIPVs) can act as semiochemicals, influencing the behavior of insects. nih.govplantprotection.pl They can attract natural enemies of pests (indirect defense) or deter the pests themselves (direct defense). nih.gov Future research should investigate the specific effects of this compound on the behavior of agriculturally important pests and their natural enemies. This could lead to the development of novel pest management strategies, such as "push-pull" systems, where the compound is used to repel pests from the crop (push) and attract them to a trap crop (pull). plantprotection.pl
Furthermore, plant volatiles can mediate plant-plant communication, where a damaged plant releases signals that prime the defenses of neighboring plants. oup.com Investigating whether this compound can act as such a signaling molecule could open up new avenues for inducing resistance in crops without the need for genetic modification or the application of synthetic pesticides. The development of slow-release formulations for the controlled delivery of this compound in the field will be a critical step in translating this research into practical applications.
| Application Area | Research Goals | Potential Impact |
| Pest Management | - Assess the repellent or attractive effects on key insect pests and their predators/parasitoids. - Develop and test "push-pull" strategies utilizing this compound. | - Reduction in the use of synthetic insecticides. - Enhanced biological control. |
| Plant-Plant Signaling | - Determine if this compound can prime the defenses of neighboring plants. - Identify the signaling pathways activated in receiver plants. | - Novel methods for inducing crop resistance. - Improved crop resilience to pest outbreaks. |
| Formulation and Delivery | - Develop slow-release formulations to prolong the activity of the compound in the field. | - Increased efficacy and cost-effectiveness of semiochemical-based strategies. |
Q & A
Basic Research Questions
Q. What analytical techniques are most reliable for identifying and characterizing trans-2-Hexenyl formate in complex mixtures?
- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with retention indices (RI) and Kovats indices (KI) for identification. Compare observed RI values (e.g., KI: 923) and mass spectra to reference libraries such as Adams’ Identification of Essential Oil Components . For purity validation, combine with nuclear magnetic resonance (NMR) to confirm ester functional groups and stereochemistry.
Q. How should synthesis procedures for this compound be documented to ensure reproducibility?
- Methodological Answer : Follow IUPAC guidelines for experimental reporting. Include:
- Precise molar ratios of reagents (e.g., formic acid and trans-2-hexenol).
- Catalyst type and concentration (e.g., acid catalysts like sulfuric acid).
- Reaction conditions (temperature, time, solvent).
- Purification methods (e.g., distillation, column chromatography).
- Characterization data (GC-MS, NMR, IR) in the main text or supplementary materials .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when synthesizing this compound?
- Methodological Answer :
- Step 1 : Cross-validate GC-MS and NMR data against authenticated standards (e.g., commercial samples or literature spectra from Adams ).
- Step 2 : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula (C₇H₁₂O₂, MW: 128).
- Step 3 : Investigate stereochemical purity via chiral GC or polarimetry, as trans-isomers may co-elute with cis-forms in non-chiral columns .
- Example Table :
| Technique | Expected Value for this compound | Observed Discrepancy | Resolution Strategy |
|---|---|---|---|
| GC-MS KI | 923 | 918 | Re-run with reference standard |
| NMR δ (ppm) | 4.8 (ester CH₂) | 4.6 | Check solvent effects |
Q. What strategies optimize this compound synthesis in rotating packed bed reactors (RPBRs)?
- Methodological Answer :
- Design Variables :
- Residence Time : Shorten reaction time via intensified mixing in RPBRs.
- Catalyst Loading : Test heterogeneous catalysts (e.g., immobilized lipases) to reduce side reactions.
- Temperature Gradient : Optimize heat dissipation to prevent thermal degradation.
- Data Analysis : Compare yields against traditional batch reactors using DOE (Design of Experiments).
- Reference : Studies on 2-ethylhexyl formate synthesis in RPBRs demonstrate up to 30% yield improvement .
Data Interpretation and Validation
Q. How should researchers validate the ecological or biological activity of this compound in interdisciplinary studies?
- Methodological Answer :
- In Silico Screening : Use tools like PISTACHIO or REAXYS to predict metabolic pathways or toxicity .
- In Vitro Assays : Pair GC-MS quantification with bioassays (e.g., antimicrobial susceptibility testing).
- Statistical Validation : Apply ANOVA to compare activity across concentrations, ensuring p < 0.05 significance.
Q. What are the best practices for resolving discrepancies in literature-reported physicochemical properties of this compound?
- Methodological Answer :
- Critical Review : Cross-reference primary sources (e.g., Adams vs. PubChem ).
- Experimental Replication : Measure properties (e.g., boiling point, logP) using standardized protocols (e.g., ASTM methods).
- Meta-Analysis : Compile data into a table to identify outliers:
| Property | Literature Range | Proposed Consensus | Source |
|---|---|---|---|
| Boiling Point (°C) | 150–155 | 152 ± 1.5 | |
| logP | 1.8–2.2 | 2.0 ± 0.1 |
Safety and Compliance
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Dermal Sensitization : Follow IFRA standards to avoid skin contact, as structural analogs like trans-2-Hexenal dimethyl acetal are flagged for sensitization risks .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation hazards.
- Waste Disposal : Neutralize acidic byproducts before disposal per EPA guidelines.
Comparative and Structural Studies
Q. How does the bioactivity of this compound compare to its cis-isomer or homologs (e.g., trans-2-Hexenyl acetate)?
- Methodological Answer :
- Comparative GC-MS/NMR : Analyze isomer-specific fragmentation patterns or chemical shifts.
- Bioassay Design : Test allelopathic or pheromonal activity in model organisms (e.g., insects or plants).
- Example Finding : trans-2-Hexenyl acetate shows higher volatility than the formate derivative, impacting its ecological signaling role .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
